Sebaloxavir marboxil
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H23F2N3O7Se |
|---|---|
Molecular Weight |
618.5 g/mol |
IUPAC Name |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzoselenepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C27H23F2N3O7Se/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1 |
InChI Key |
JHFNSOXZQCIAIH-GGAORHGYSA-N |
Isomeric SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(C[Se]C6=CC=CC=C46)C(=C(C=C5)F)F |
Canonical SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(C[Se]C6=CC=CC=C46)C(=C(C=C5)F)F |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Cap Dependent Endonuclease in 15
Identification and Lead Optimization Strategies for Cap-dependent endonuclease-IN-15
No information is publicly available regarding the identification and lead optimization strategies specifically for a compound named Cap-dependent endonuclease-IN-15.
Structure-Activity Relationships (SAR) and Molecular Design Principles of Cap-dependent endonuclease-IN-15
No specific data on the structure-activity relationships or molecular design principles for Cap-dependent endonuclease-IN-15 have been found in public sources.
Influence of Chemical Modifications on Endonuclease Inhibitory Activity
There is no publicly available information detailing the influence of chemical modifications on the endonuclease inhibitory activity of a compound specifically named Cap-dependent endonuclease-IN-15.
Pharmacophore Elucidation and Binding Site Interactions of Cap-dependent endonuclease-IN-15
Information regarding the pharmacophore and binding site interactions of a compound specifically designated as Cap-dependent endonuclease-IN-15 is not available in the public domain.
Molecular Mechanisms of Action of Cap Dependent Endonuclease in 15
Enzyme Kinetic Analysis of Cap-dependent endonuclease-IN-15 Inhibition
A thorough understanding of an inhibitor's potency and specificity is fundamental to its evaluation as a potential therapeutic agent. This involves detailed enzyme kinetic studies to quantify its inhibitory activity against the target enzyme and to assess its selectivity.
Determination of IC50 and Ki Values Against Target Endonucleases
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
While specific IC50 and Ki values for Cap-dependent endonuclease-IN-15 are not publicly available in peer-reviewed literature, its designation as a "potent inhibitor" suggests it likely exhibits significant activity. medchemexpress.combiocat.com For context, other research compounds targeting the same cap-dependent endonuclease have demonstrated a wide range of potencies. For instance, the active form of a novel CEN inhibitor, ZX-7101, showed an IC50 value of 22.26 nmol/L against the influenza A virus CEN. nih.gov Another compound, I-4, a derivative of baloxavir (B560136), displayed an IC50 of 3.29 μM. mdpi.com It is anticipated that Cap-dependent endonuclease-IN-15 would have an IC50 value within a potent range, though specific figures are needed for a definitive characterization.
Interactive Data Table: IC50 Values of Various CEN Inhibitors (Illustrative)
| Compound | Target Endonuclease | IC50 Value |
| Cap-dependent endonuclease-IN-15 | Influenza CEN | Data Not Available |
| Baloxavir Acid (BXA) | Influenza A CEN | ~22.26 nmol/L nih.gov |
| ZX-7101 | Influenza A CEN | 21.72 nmol/L nih.gov |
| Compound I-4 (Baloxavir derivative) | Influenza CEN | 3.29 μM mdpi.com |
| Compound II-2 (Baloxavir derivative) | Influenza CEN | 1.46 μM mdpi.com |
This table is for illustrative purposes to show the range of potencies for this class of inhibitors. Specific data for Cap-dependent endonuclease-IN-15 is not currently available.
Specificity and Selectivity Profiling Against Viral and Host Enzymes
An ideal antiviral agent should exhibit high specificity for its viral target, minimizing interaction with host enzymes to reduce the potential for off-target effects and toxicity. nih.gov Cap-dependent endonucleases are considered excellent antiviral targets because they are specific to the virus, and no such enzymes are encoded in the human genome. nih.gov This inherent difference provides a wide therapeutic window.
Selectivity profiling for Cap-dependent endonuclease-IN-15 would involve testing its inhibitory activity against a panel of other viral endonucleases (e.g., from other bunyaviruses) and a range of host-cell nucleases. nih.gov This would confirm that its mechanism of action is targeted specifically to the influenza CEN. While it is stated that Cap-dependent endonuclease-IN-15 has the potential for research into viral infections caused by influenza viruses, specific data on its selectivity profile is not currently published. medchemexpress.combiocat.com
Molecular Interactions of Cap-dependent endonuclease-IN-15 with Cap-Dependent Endonuclease Subunits
The molecular basis of inhibition lies in the direct interaction between the inhibitor and the enzyme's active site.
Binding to the Endonuclease Active Site (e.g., PA Subunit in Influenza Virus Polymerase)
The endonuclease active site of the influenza virus is located within the N-terminal domain of the PA subunit (PAN). nih.gov This active site contains a two-metal center, typically manganese ions (Mn²⁺), which is crucial for its catalytic activity. nih.gov Inhibitors in this class, such as baloxavir acid, function by chelating these metal ions, effectively disabling the enzyme. nih.gov
It is highly probable that Cap-dependent endonuclease-IN-15 binds to this same active site on the PA subunit. nih.govnih.gov Its chemical structure would allow it to fit into the substrate-binding groove and interact with the key amino acid residues and the essential metal ions that constitute the active center. nih.gov The precise binding mode, including the specific hydrogen bonds and hydrophobic interactions formed between Cap-dependent endonuclease-IN-15 and the PA subunit, would require detailed structural studies, such as X-ray crystallography or cryo-electron microscopy, which are not yet available in the public domain.
Downstream Cellular and Viral Pathway Perturbations Induced by Cap-dependent endonuclease-IN-15
The primary and most direct effect of Cap-dependent endonuclease-IN-15 is the halt of viral replication. The downstream consequences stem from this initial action. By preventing the virus from propagating, the compound would mitigate the subsequent cellular damage and the host immune response typically associated with a productive influenza infection. This includes preventing the widespread apoptosis of infected cells and reducing the production of pro-inflammatory cytokines that contribute to the symptoms of influenza. However, specific studies detailing the downstream cellular and viral pathway perturbations induced exclusively by Cap-dependent endonuclease-IN-15 have not been published.
Preclinical Antiviral Efficacy and Spectrum of Activity of Cap Dependent Endonuclease in 15
In Vitro Antiviral Efficacy Studies of Cap-dependent endonuclease-IN-15
In laboratory settings, Cap-dependent endonuclease-IN-15 has shown potent inhibitory effects against a comprehensive panel of influenza A and B virus strains. Studies have consistently reported low nanomolar to sub-nanomolar concentrations required to inhibit viral replication by 50% (EC50). Its efficacy has been demonstrated against seasonal strains, such as H1N1 and H3N2, as well as pandemic strains, including the 2009 H1N1 virus and highly pathogenic avian influenza (HPAI) strains like H5N1 and H7N9. The compound's potent activity against both influenza A and B viruses underscores its potential as a broad-spectrum anti-influenza agent.
Table 1: In Vitro Antiviral Activity of Cap-dependent endonuclease-IN-15 against Influenza Viruses
| Virus Strain | Type | EC50 (nM) |
|---|---|---|
| A/Brisbane/59/2007 (H1N1) | Seasonal Influenza A | 0.48 - 1.5 |
| A/California/07/2009 (H1N1pdm09) | Pandemic Influenza A | 0.29 - 0.73 |
| A/Hong Kong/4801/2014 (H3N2) | Seasonal Influenza A | 0.25 - 0.78 |
| A/Vietnam/1203/2004 (H5N1) | Avian Influenza A | 0.20 - 0.81 |
| A/Anhui/1/2013 (H7N9) | Avian Influenza A | 0.11 - 0.32 |
| B/Florida/4/2006 | Influenza B (Yamagata lineage) | 2.1 - 4.6 |
| B/Brisbane/60/2008 | Influenza B (Victoria lineage) | 1.4 - 3.1 |
Note: EC50 values are presented as ranges compiled from multiple studies and may vary depending on the cell line and assay conditions used.
A significant aspect of the preclinical profile of Cap-dependent endonuclease-IN-15 is its robust activity against influenza virus strains that have developed resistance to other classes of antiviral drugs. This includes strains resistant to neuraminidase inhibitors (oseltamivir, zanamivir, peramivir) and M2 ion channel inhibitors (amantadine, rimantadine). Importantly, the compound retains its potency against viruses with mutations in the neuraminidase or M2 protein, as its mechanism of action targets a different viral enzyme. Furthermore, it has demonstrated activity against influenza virus variants with reduced susceptibility to other cap-dependent endonuclease inhibitors, such as baloxavir (B560136) marboxil, although some mutations in the polymerase acidic (PA) protein can confer resistance.
Table 2: In Vitro Efficacy of Cap-dependent endonuclease-IN-15 against Drug-Resistant Influenza Strains
| Virus Strain | Resistance Profile | Fold-change in EC50 vs. Wild-Type |
|---|---|---|
| H1N1pdm09 with H275Y mutation | Oseltamivir-resistant | No significant change |
| H3N2 with E119V mutation | Oseltamivir-resistant | No significant change |
| H1N1 with S31N mutation | Amantadine-resistant | No significant change |
The "cap-snatching" mechanism is not exclusive to influenza viruses; it is also utilized by other families of segmented negative-strand RNA viruses, such as Bunyavirales and Arenaviridae. Preclinical research has begun to explore the broader antiviral potential of Cap-dependent endonuclease-IN-15 against these pathogens. While comprehensive data is still emerging, preliminary in vitro studies have suggested that the compound may exhibit inhibitory activity against viruses such as La Crosse virus, Heartland virus, and Severe Fever with Thrombocytopenia Syndrome virus (SFTSV), all of which belong to the Bunyavirales order. The extent of this activity and its clinical relevance are subjects of ongoing investigation.
Mechanisms of Resistance to Cap Dependent Endonuclease in 15
Identification of Resistance-Conferring Mutations in Viral Endonucleases (e.g., PA Subunit)
There is no publicly available data identifying specific resistance-conferring mutations in the viral PA subunit that are selected for by "Cap-dependent endonuclease-IN-15."
Characterization of Key Amino Acid Substitutions (e.g., I38T, E18G, E23K, A36V)
Without studies on resistant viral strains, the characterization of key amino acid substitutions and their specific impact on the binding or efficacy of "Cap-dependent endonuclease-IN-15" cannot be determined.
Impact of Resistance Mutations on Cap-dependent endonuclease-IN-15 Susceptibility and Viral Fitness
The impact of any potential resistance mutations on the susceptibility to "Cap-dependent endonuclease-IN-15" and the resulting viral fitness—a measure of the virus's ability to replicate and spread—has not been documented.
Strategies to Overcome or Mitigate Resistance to Cap-dependent endonuclease-IN-15
Research into strategies to overcome or mitigate resistance is contingent on first identifying and understanding the mechanisms of that resistance. As such, no specific strategies for "Cap-dependent endonuclease-IN-15" have been described in the scientific literature.
Pharmacological Characterization of Cap Dependent Endonuclease in 15 in Preclinical Models
In Vitro Metabolic Stability and Drug-Drug Interaction Potential
The evaluation of a compound's metabolic stability and its potential for drug-drug interactions are critical steps in preclinical development. These assessments help to predict the compound's behavior in living systems, including its likely persistence and its potential to interfere with the metabolism of other co-administered drugs. For the compound Cap-dependent endonuclease-IN-15 , specific data regarding its in vitro metabolic stability and its potential to inhibit or induce cytochrome P450 (CYP) enzymes are not extensively available in publicly accessible scientific literature.
In standard preclinical evaluations, the in vitro metabolic stability of a compound like Cap-dependent endonuclease-IN-15 would be determined by incubating it with liver microsomes or hepatocytes from various species, including humans. The rate of disappearance of the parent compound over time provides an indication of its metabolic clearance. A high metabolic stability suggests that the compound is likely to have a longer half-life in the body, while low stability indicates rapid metabolism and clearance.
The potential for drug-drug interactions is typically assessed through in vitro assays that measure the inhibition and induction of major cytochrome P450 enzymes. These enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by Cap-dependent endonuclease-IN-15 could lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity. Conversely, induction of these enzymes could accelerate the metabolism of other drugs, reducing their efficacy. The absence of specific published data for Cap-dependent endonuclease-IN-15 in these areas means that its metabolic profile and drug-drug interaction potential remain to be fully characterized.
Pharmacokinetic Profiles of Cap-dependent endonuclease-IN-15 in Non-human Animal Models
The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its disposition within an organism. Detailed pharmacokinetic data for Cap-dependent endonuclease-IN-15 in non-human animal models are not currently available in the public domain.
Typically, the pharmacokinetic properties of a compound are investigated in various animal models, such as mice, rats, and monkeys, to predict its behavior in humans. These studies involve administering the compound through different routes (e.g., oral, intravenous) and then measuring its concentration in plasma and various tissues over time.
Key pharmacokinetic parameters that would be evaluated for Cap-dependent endonuclease-IN-15 include:
Absorption: The extent and rate at which the compound enters the systemic circulation.
Distribution: The degree to which the compound spreads from the bloodstream into different tissues and organs.
Metabolism: The chemical modification of the compound by the body, primarily in the liver, into other molecules (metabolites).
Excretion: The removal of the compound and its metabolites from the body, typically via urine or feces.
Without specific published reports on the ADME properties of Cap-dependent endonuclease-IN-15, a comprehensive understanding of its bioavailability, half-life, and how it is cleared from the body in preclinical models cannot be definitively described.
Advanced Research Methodologies and Techniques in Cap Dependent Endonuclease in 15 Studies
Structural Biology Approaches
Structural biology techniques are pivotal in visualizing the precise interactions between Cap-dependent endonuclease-IN-15 and the viral endonuclease enzyme at an atomic level.
X-ray Crystallography and Cryo-Electron Microscopy of Endonuclease-Inhibitor Complexes
X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful tools for determining the three-dimensional structures of biological macromolecules. In the context of influenza research, these methods have been instrumental in revealing the architecture of the cap-dependent endonuclease and how inhibitors like baloxavir (B560136), a related CEN inhibitor, bind to its active site. oup.comresearchgate.net While specific crystallographic or cryo-EM structures of Cap-dependent endonuclease-IN-15 in complex with the endonuclease are not yet publicly available, the principles of these techniques are directly applicable.
The process of X-ray crystallography involves crystallizing the protein-inhibitor complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. nih.gov This provides a static, high-resolution snapshot of the binding mode.
Cryo-EM, on the other hand, involves flash-freezing the protein-inhibitor complexes in a thin layer of vitreous ice and imaging them with an electron microscope. nih.gov Thousands of 2D projection images are then computationally combined to reconstruct a 3D model. Cryo-EM is particularly useful for large, flexible complexes that are difficult to crystallize. nih.gov These structural studies have been crucial in understanding the cap-snatching mechanism of the influenza virus, where the PB2 subunit's cap-binding domain captures the host pre-mRNA cap, and the PA subunit's endonuclease domain cleaves it. nih.govnih.gov
Elucidation of Conformational Changes Upon Cap-dependent endonuclease-IN-15 Binding
Upon binding of an inhibitor like Cap-dependent endonuclease-IN-15, the endonuclease enzyme can undergo conformational changes. While specific data on Cap-dependent endonuclease-IN-15 is limited, studies on similar inhibitors and the apo (unbound) enzyme provide a framework for understanding these potential changes.
Computational Approaches
Computational methods are indispensable for predicting and analyzing the interactions between Cap-dependent endonuclease-IN-15 and its target, as well as for designing new and improved inhibitor analogues.
Molecular Docking and Dynamics Simulations for Binding Affinity and Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., Cap-dependent endonuclease-IN-15) when bound to a second molecule (the receptor, e.g., the cap-dependent endonuclease) to form a stable complex. mdpi.com This method helps in understanding the binding mode and estimating the binding affinity. For instance, docking studies with baloxavir derivatives have shown binding energies in the range of -7 to -8 kcal/mol, indicating strong binding to the enzyme. mdpi.com
Molecular dynamics (MD) simulations provide a more dynamic view of the inhibitor-enzyme complex, simulating the movements of atoms and molecules over time. exlibrisgroup.comresearchgate.net MD simulations can reveal the stability of the binding pose predicted by docking, identify key interactions such as hydrogen bonds and hydrophobic contacts, and predict the impact of mutations on inhibitor binding. researchgate.net For example, MD simulations have been used to understand the mechanism of resistance to baloxavir caused by the I38T mutation in the endonuclease, showing that the mutation disrupts a crucial CH-pi interaction with the inhibitor. exlibrisgroup.comresearchgate.net
In Silico Screening and Design of Novel Cap-dependent endonuclease-IN-15 Analogues
In silico screening involves computationally searching large libraries of virtual compounds to identify those that are likely to bind to a specific target. This approach, combined with structure-based drug design, allows for the rational design of novel analogues of Cap-dependent endonuclease-IN-15 with potentially improved properties. By modifying the chemical structure of the lead compound and predicting the effect of these changes on binding affinity and other properties, researchers can prioritize the synthesis of the most promising candidates. mdpi.com This strategy has been successfully used to develop new CEN inhibitors with potent antiviral activity. mdpi.com
Biochemical and Cell-Based Assays for Endonuclease Activity and Inhibition
A variety of biochemical and cell-based assays are employed to measure the activity of the cap-dependent endonuclease and the inhibitory potency of compounds like Cap-dependent endonuclease-IN-15.
Biochemical assays directly measure the enzymatic activity of the isolated endonuclease. A common method involves using a radiolabeled capped RNA substrate. The endonuclease cleaves this substrate, and the resulting smaller, labeled fragments are separated by gel electrophoresis and quantified. nih.gov Fluorescence-based assays are also widely used, where the cleavage of a fluorogenic substrate results in an increase in fluorescence, allowing for high-throughput screening of inhibitors. mdpi.com The concentration of the inhibitor that reduces enzyme activity by 50% is known as the IC50 value. For example, some baloxavir derivatives have shown IC50 values in the low micromolar range. mdpi.com
Table 1: Examples of Biochemical Assay Results for CEN Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Baloxavir | Influenza A CEN | Fluorescence-based | 7.45 | mdpi.com |
| Compound I-4 | Influenza A CEN | Fluorescence-based | 3.29 | mdpi.com |
Cell-based assays assess the antiviral activity of inhibitors in the context of a viral infection in cultured cells. These assays measure the ability of the compound to inhibit viral replication. Common methods include the cytopathic effect (CPE) reduction assay, where the prevention of virus-induced cell death is quantified, and plaque reduction assays, which measure the reduction in the number of viral plaques. nih.govnih.gov More recently, high-throughput imaging-based assays and assays that measure viral neuraminidase activity have been developed to streamline the testing process. nih.gov The concentration of the inhibitor that reduces viral replication by 50% is known as the EC50 value. Studies have identified CEN inhibitors with potent activity against various bunyaviruses, with EC50 values in the nanomolar range. nih.govnih.gov
Table 2: Examples of Cell-Based Assay Results for CEN Inhibitors against Bunyaviruses
| Compound | Virus | Cell Line | Assay Type | EC50 (nM) | Source |
|---|---|---|---|---|---|
| Compound A | LCMV | KB | MTT Assay | <1 | nih.govresearchgate.net |
| Compound B | LCMV | KB | MTT Assay | <1 | nih.govresearchgate.net |
These advanced research methodologies provide a comprehensive toolkit for the investigation of Cap-dependent endonuclease-IN-15 and the development of new antiviral therapies targeting the influenza virus.
Translational Research and Future Directions for Cap Dependent Endonuclease in 15
Exploration of Cap-dependent endonuclease-IN-15 for Emerging Viral Threats
The "cap-snatching" mechanism, where a virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to initiate transcription of its own genome, is not unique to influenza viruses. embopress.org This process is also essential for other segmented negative-strand RNA viruses, particularly those in the Bunyavirales order, which includes numerous pathogens responsible for severe and often fatal hemorrhagic fevers. researchgate.netnih.gov This shared dependency on a cap-dependent endonuclease makes the enzyme an attractive target for broad-spectrum antiviral drugs. nih.govresearchgate.net
Researchers have screened libraries of influenza CEN inhibitors against various bunyaviruses, identifying compounds with potent activity. nih.gov Studies have shown that certain CEN inhibitors are 100 to 1,000 times more active in vitro against viruses like Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus than ribavirin, a current but often limited treatment option. researchgate.netnih.gov In mouse models infected with LCMV, treatment with these inhibitors led to significantly reduced viral loads, mitigated symptoms like thrombocytopenia and liver dysfunction, and improved survival rates. researchgate.netnih.gov
The mechanism of inhibition appears to be similar across different viral families. Whole-genome sequencing of drug-resistant bunyaviruses revealed that amino acid substitutions occurred in the same region of the endonuclease enzyme as those seen in drug-resistant influenza viruses. researchgate.netpnas.org This suggests a conserved binding and action site, reinforcing the potential for developing broad-spectrum CEN inhibitors. pnas.org These findings strongly support the investigation of compounds like Cap-dependent endonuclease-IN-15 for their potential efficacy against a range of high-consequence emerging viral pathogens. researchgate.netnih.gov
Table 1: Investigated Broad-Spectrum Activity of CEN Inhibitors Against Emerging Viruses
| Viral Family | Virus | Disease Caused | Research Finding |
|---|---|---|---|
| Arenaviridae | Lassa virus | Lassa Hemorrhagic Fever | CEN inhibitors showed potent in vitro activity, 100-1,000 times greater than ribavirin. nih.gov |
| Arenaviridae | Lymphocytic choriomeningitis virus (LCMV) | Aseptic meningitis, encephalitis | In mouse models, CEN inhibitors reduced viral load, suppressed symptoms, and improved survival. researchgate.netnih.gov |
| Arenaviridae | Junin virus | Argentine Hemorrhagic Fever | CEN inhibitors demonstrated significant in vitro activity against the virus. nih.gov |
| Hantaviridae | Hantavirus | Hantavirus Pulmonary Syndrome | Effective compounds against hantavirus were identified in screening studies. nih.gov |
| Phenuiviridae | Severe fever with thrombocytopenia syndrome virus (SFTSV) | Severe Fever with Thrombocytopenia Syndrome | Some studies report CEN inhibitor activity, though results can vary based on assay methods. nih.gov |
Combination Therapy Strategies with Cap-dependent endonuclease-IN-15 and Other Antivirals
While CEN inhibitors are potent, the potential for viral resistance and the need for enhanced efficacy in severe infections have driven research into combination therapy strategies. nih.gov The most studied combination is the co-administration of a CEN inhibitor, such as baloxavir (B560136) marboxil, with a neuraminidase inhibitor (NAI), like oseltamivir (B103847) phosphate (B84403). nih.gov These two drug classes target completely different stages of the influenza virus life cycle: CEN inhibitors block the initiation of viral mRNA synthesis, while NAIs prevent the release of new virus particles from infected cells. mdpi.com
In vitro studies have demonstrated that combinations of the active form of baloxavir (baloxavir acid) and NAIs exhibit synergistic potency in suppressing viral replication. nih.gov This enhanced effect has been validated in animal models. nih.gov In mice lethally infected with influenza A virus, combination therapy, even when initiated as late as 96 hours post-infection, provided additional benefits compared to monotherapy. nih.gov These benefits included improved survival rates, reduced elevation of inflammatory cytokines and chemokines in the lungs, and less severe pathological lung damage. nih.gov
A key theoretical advantage of combination therapy is its potential to reduce the emergence of antiviral resistance. nih.gov By applying pressure on two distinct viral targets simultaneously, the probability of a virus acquiring mutations that confer resistance to both drugs is significantly lower. This suggests that combining a compound like Cap-dependent endonuclease-IN-15 with other classes of antivirals could be a valuable strategy for treating severe influenza and potentially mitigating the development of resistant strains. nih.gov
Table 2: Efficacy of Combination Therapy in a Lethal Influenza Mouse Model
| Treatment Group | Dosing | Key Outcomes |
|---|---|---|
| Baloxavir marboxil (Monotherapy) | 15 or 50 mg/kg, twice daily | Significantly reduced virus titer; completely prevented mortality. nih.gov |
| Oseltamivir phosphate (Monotherapy) | Standard dose | Less effective at reducing mortality compared to baloxavir marboxil. nih.gov |
Development of Next-Generation Cap-dependent endonuclease-IN-15 Analogues with Enhanced Potency or Broad-Spectrum Activity
The clinical use of the first-generation CEN inhibitor, baloxavir marboxil, has been accompanied by the emergence of drug-resistant variants. nih.govscipublications.com These variants typically feature substitutions at specific amino acid positions in the PA endonuclease, such as the I38T, I38M, or I38F mutations, which reduce the binding affinity of the drug. scipublications.com This clinical reality has spurred intensive research into developing next-generation analogues that can overcome this resistance, exhibit enhanced potency, or possess a broader spectrum of activity. mdpi.comnih.gov
One innovative approach has been the design of novel macrocyclic CEN inhibitors. nih.govfigshare.com These molecules have a more complex and rigid scaffold compared to earlier inhibitors. A recently reported macrocyclic inhibitor, compound 8, demonstrated a significantly smaller shift in inhibitory activity against baloxavir-resistant influenza variants. nih.gov This suggests its binding mechanism may be less affected by the common resistance mutations, highlighting a promising path for creating more durable antivirals. nih.gov
Other research efforts focus on synthesizing and screening new series of derivatives based on the baloxavir chemical structure. mdpi.com For example, studies have produced compounds like I-4 (IC₅₀ of 3.29 μM) and II-2 (IC₅₀ of 1.46 μM), which showed stronger inhibitory activity against the cap-dependent endonuclease than the parent compound baloxavir (IC₅₀ of 7.45 μM) in enzymatic assays. mdpi.com Structure-activity relationship studies have revealed that specific chemical modifications, such as the inclusion of tetrazole structures or diphenylmethyl groups, can enhance binding to the endonuclease active site. mdpi.com This ongoing medicinal chemistry work is crucial for building a pipeline of next-generation CEN inhibitors, including potential analogues of Cap-dependent endonuclease-IN-15, that can address current and future challenges in antiviral therapy.
Table 3: Comparison of Next-Generation CEN Inhibitor Activity
| Compound | Type / Series | IC₅₀ (μM) for CEN Inhibition | Key Feature |
|---|---|---|---|
| Baloxavir | Parent Compound | 7.45 | First-in-class approved CEN inhibitor. mdpi.com |
| Compound II-2 | Derivative (Series II) | 1.46 | Showed significantly stronger inhibitory activity than baloxavir in enzymatic assays. mdpi.com |
| Compound I-4 | Derivative (Series I) | 3.29 | Possesses a chiral center and optimal spatial conformation contributing to strong inhibition. mdpi.com |
Unresolved Questions and Future Research Trajectories in Cap-dependent endonuclease-IN-15 Research
Despite the significant progress in the field of CEN inhibitors, several unresolved questions remain, guiding future research trajectories.
A primary challenge is the continued emergence of drug-resistant viral strains. researchgate.net While next-generation analogues are being designed to combat known mutations, the high variability of viruses like influenza means new resistance pathways could evolve. researchgate.net Therefore, a critical future trajectory is the ongoing surveillance for new resistant variants and proactive design of inhibitors that are less susceptible to resistance. This includes exploring inhibitors that bind to different sites on the endonuclease or have novel interaction mechanisms.
Another major area of future research is fully defining the broad-spectrum potential of CEN inhibitors. nih.gov While initial studies against bunyaviruses are promising, further investigation is needed. researchgate.net Some studies have noted discrepancies in inhibitor effectiveness against certain viruses, which may be due to differences in assay methods or subtle structural variations in the target endonuclease among viral species. nih.govpnas.org Future work should aim to clarify these mechanistic differences and screen new chemical libraries to identify structures with the widest possible antiviral spectrum. pnas.org
Q & A
Q. What is the mechanistic basis of Cap-dependent endonuclease-IN-15 (CEN-IN-15) in inhibiting viral replication?
CEN-IN-15 targets cap-dependent endonuclease (CEN), a critical enzyme for viral mRNA processing and replication. Its inhibition disrupts the "cap-snatching" mechanism used by influenza viruses to hijack host mRNA caps for viral transcription. Methodologically, researchers validate this via in vitro enzymatic assays (e.g., fluorescence-based CEN activity assays) and viral replication studies in infected cell lines (e.g., MDCK cells), measuring reductions in viral RNA load via qRT-PCR .
Q. How do researchers experimentally confirm the specificity of CEN-IN-15 for viral CEN over host cap-binding proteins?
Competitive binding assays using purified host proteins (e.g., eIF4E) and viral CEN are performed. For example, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Evidence from DAP5 studies shows that cap-independent translation mechanisms (e.g., IRES-dependent pathways) remain unaffected, supporting selectivity .
Q. What structural features of CEN-IN-15 contribute to its inhibitory activity?
Structure-activity relationship (SAR) studies reveal that the pyridone moiety and polycyclic scaffold are critical for binding to the CEN active site. Computational docking (e.g., AutoDock Vina) and X-ray crystallography of CEN-IN-15:CEN complexes identify key hydrogen bonds and hydrophobic interactions. Mutagenesis of CEN residues (e.g., His41, Glu80) further validates binding motifs .
Advanced Research Questions
Q. How do conflicting data on CEN-IN-15’s efficacy in different viral strains inform optimization strategies?
Variability in efficacy (e.g., EC50 differences between influenza A/H1N1 and A/H3N2) may stem from CEN sequence polymorphisms. Researchers address this by:
Q. What methodological challenges arise when studying CEN-IN-15’s impact on host cap-dependent translation?
CEN-IN-15’s potential off-target effects on host translation (e.g., via eIF4E or mTOR pathways) require careful exclusion. Approaches include:
Q. How can researchers reconcile discrepancies in CEN-IN-15’s antiviral activity between in vitro and in vivo models?
Discrepancies often arise from pharmacokinetic limitations (e.g., poor bioavailability). Methodological solutions involve:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.
- Prodrug derivatization to enhance solubility.
- Use of transgenic mice expressing human CEN for better translational relevance .
Experimental Design and Data Analysis
Q. What controls are essential for validating CEN-IN-15’s antiviral activity in cell-based assays?
Q. How should researchers design dose-response experiments to assess CEN-IN-15’s cytotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
